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Compound of Interest

Compound Name: Isoastragaloside I

Cat. No.: B2763606 Get Quote

An In-Depth Technical Guide to Isoastragaloside I for Researchers, Scientists, and Drug

Development Professionals

Introduction
Isoastragaloside I is a cycloartane-type triterpenoid saponin isolated from the medicinal herb

Astragalus membranaceus (Fisch.) Bunge.[1] This plant, a staple in traditional Chinese

medicine, is renowned for its wide array of pharmacological properties, including

immunomodulatory, anti-inflammatory, and neuroprotective effects.[1][2] Isoastragaloside I, as

one of its active constituents, has garnered significant attention for its therapeutic potential in

various disease models. This technical guide provides a comprehensive overview of the

chemical structure, properties, and biological activities of Isoastragaloside I, with a focus on

its underlying mechanisms of action and the experimental protocols used for its investigation.

Chemical Structure and Properties
Isoastragaloside I is a complex glycoside with a tetracyclic triterpene aglycone. Its chemical

identity and physicochemical properties are summarized in the tables below.
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Identifier Value

IUPAC Name

[(3R,4S,5R,6S)-5-acetyloxy-4-hydroxy-6-

[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-14-

hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-

yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-

[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-

(hydroxymethyl)oxan-2-yl]oxy-6-

pentacyclo[9.7.0.0¹,³.0³,⁸.0¹²,¹⁶]octadecanyl]oxy]

oxan-3-yl] acetate[3]

CAS Number 84676-88-0[1][3]

Molecular Formula C₄₅H₇₂O₁₆[1][3]

SMILES

C[C@]12[C@@]3([H])[C@@]4(CC[C@@]1(--

INVALID-LINK--(O)C)CC5">C@([H])--INVALID-

LINK--O)C)[C@@]6(--INVALID-LINK--

O[C@H]7--INVALID-LINK--

OC(C)=O)O)OC(C)=O)C">C@@([H])--INVALID-

LINK--O[C@@H]8O--INVALID-LINK--

O)O">C@@HCO)C4

Physicochemical Properties
Property Value

Molecular Weight 869.04 g/mol [4]

Appearance White to yellow solid[5]

Purity ≥98% (Commercially available)[1]

Solubility
Soluble in DMSO (50 mg/mL) and Acetonitrile.

[1][4]

Storage Store at -20°C, protected from light.[4]

Biological Activities and Signaling Pathways

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/60148697
https://www.spandidos-publications.com/10.3892/ijmm.2017.3114
https://pubchem.ncbi.nlm.nih.gov/compound/60148697
https://www.spandidos-publications.com/10.3892/ijmm.2017.3114
https://pubchem.ncbi.nlm.nih.gov/compound/60148697
https://magistralbr.caldic.com/storage/product-files/693785675.pdf
https://pubmed.ncbi.nlm.nih.gov/41208078/
https://www.spandidos-publications.com/10.3892/ijmm.2017.3114
https://www.spandidos-publications.com/10.3892/ijmm.2017.3114
https://magistralbr.caldic.com/storage/product-files/693785675.pdf
https://magistralbr.caldic.com/storage/product-files/693785675.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2763606?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Isoastragaloside I exhibits a range of pharmacological activities, primarily centered on its anti-

inflammatory and metabolic regulatory functions.

Anti-Inflammatory and Neuroprotective Effects
Isoastragaloside I has demonstrated potent anti-inflammatory effects, particularly in the

context of neuroinflammation.[1] In microglial cells, the resident immune cells of the central

nervous system, Isoastragaloside I effectively mitigates the inflammatory response triggered

by lipopolysaccharide (LPS).[1][6]

Mechanism of Action: Inhibition of the NF-κB Pathway

The anti-inflammatory properties of Isoastragaloside I are primarily mediated through the

inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][6] NF-κB is a critical

transcription factor that governs the expression of numerous pro-inflammatory genes.[1] In

response to stimuli like LPS, Isoastragaloside I has been shown to:

Reduce Pro-inflammatory Mediators: It dose-dependently inhibits the production of nitric

oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), inducible nitric oxide

synthase (iNOS), and cyclooxygenase-2 (COX-2).[1][6]

Suppress NF-κB Activation: It decreases the phosphorylation of NF-κB, which is a key step

in its activation, and subsequently suppresses its translocation to the nucleus and its

transactivation activity.[1][6]

Modulate Upstream Kinases: The inhibitory effect on NF-κB is also linked to the attenuation

of the PI3K/Akt and mitogen-activated protein kinase (MAPK) signaling pathways, which act

as upstream regulators of NF-κB.[1][6]

By suppressing microglial activation, Isoastragaloside I presents therapeutic potential for

neurological diseases where neuroinflammation is a key pathological feature.[1][6]
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Caption: Anti-inflammatory mechanism of Isoastragaloside I.
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Metabolic Regulation
Isoastragaloside I plays a significant role in regulating glucose and lipid metabolism, primarily

through its effects on adiponectin and pancreatic β-cells.

Induction of Adiponectin Production: Adiponectin is an adipocyte-secreted hormone with

potent insulin-sensitizing, anti-diabetic, and anti-inflammatory properties.[7]

Isoastragaloside I has been shown to selectively increase the secretion of adiponectin from

both 3T3-L1 adipocytes and primary adipocytes.[7][8] Chronic administration in obese mice

led to elevated serum levels of total adiponectin, which was associated with improved

hyperglycemia, glucose intolerance, and insulin resistance.[7][9]

Promotion of Pancreatic β-Cell Mass: Recent studies have revealed that Isoastragaloside I
can increase pancreatic β-cell mass in both healthy and diabetic mice.[5][9] Lineage tracing

experiments have demonstrated that it promotes the generation of new β-cells from

pancreatic ductal cells.[5] This regenerative capacity highlights its potential as a novel

therapeutic agent for diabetes by restoring the insulin-producing cell population.[5][9]

Experimental Protocols
This section details the methodologies employed to elucidate the biological activities of

Isoastragaloside I.

Isolation and Purification of Isoastragaloside I
While a specific protocol for Isoastragaloside I is not readily available, a general method can

be inferred from protocols for related saponins from Astragalus species.[10][11][12]

Extraction: The dried and powdered roots of Astragalus membranaceus are extracted with a

solvent such as aqueous ammonia.[11][12] This is often followed by partitioning with solvents

of increasing polarity (e.g., ethyl acetate) to obtain a crude saponin-rich fraction.[10]

Chromatographic Separation: The crude extract is subjected to various chromatographic

techniques for purification.

Column Chromatography: A common first step involves using a DEAE-52 cellulose

column, eluting with a gradient of NaCl solutions.[13]
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High-Speed Counter-Current Chromatography (HSCCC): This technique is effective for

separating glycosides. A two-phase solvent system (e.g., ethyl acetate-ethanol-acetic acid-

water) is used to partition and separate the compounds.[10]

Purity Analysis and Identification: The purity of the isolated fractions is assessed by High-

Performance Liquid Chromatography (HPLC). The final structure is confirmed using mass

spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[10]

Evaluation of Anti-inflammatory Activity
The protocol is based on the study by Liu et al. (2017) using BV-2 microglial cells.[1]

Cell Culture and Treatment: BV-2 microglial cells are cultured in appropriate media. Cells are

pre-treated with various concentrations of Isoastragaloside I for a specified time (e.g., 2

hours) before being stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response.

Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable metabolite of NO, in

the culture supernatant is measured using the Griess reagent assay.

Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines such as TNF-α

and IL-1β in the cell culture medium are quantified using commercially available Enzyme-

Linked Immunosorbent Assay (ELISA) kits.

Gene Expression Analysis (RT-qPCR): Total RNA is extracted from the cells, reverse-

transcribed to cDNA, and subjected to quantitative real-time PCR (RT-qPCR) to measure the

mRNA expression levels of genes like iNOS, TNF-α, and IL-1β.

Protein Expression Analysis (Western Blot): Cell lysates are prepared, and proteins are

separated by SDS-PAGE. Western blotting is performed using specific primary antibodies

against proteins of interest (e.g., iNOS, COX-2, phospho-NF-κB, total NF-κB, phospho-Akt,

total Akt) to determine their expression and phosphorylation status.

NF-κB Luciferase Reporter Assay: To measure NF-κB transcriptional activity, cells are

transiently transfected with a luciferase reporter plasmid containing NF-κB binding sites.

Following treatment, luciferase activity is measured and normalized to a co-transfected

control plasmid (e.g., Renilla luciferase).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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